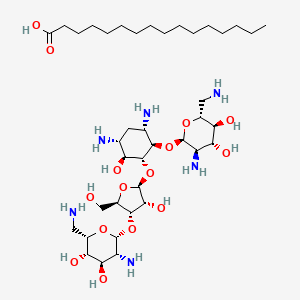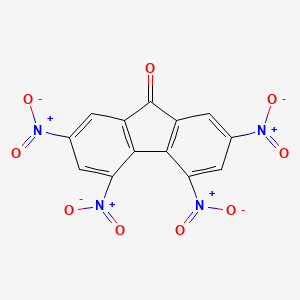
2,4-Dinitrobenzenesulfonic acid
Vue d'ensemble
Description
2,4-Dinitrobenzenesulfonic acid is an organic compound with the molecular formula C6H4N2O7S. It is characterized by the presence of two nitro groups (-NO2) at the 2 and 4 positions on a benzene ring, along with a sulfonic acid group (-SO3H). This compound is known for its yellow to yellow-brown crystalline appearance and is soluble in methanol and slightly soluble in water .
Mécanisme D'action
- One notable application is its use in the amidation reaction, where it converts secondary-benzylic alcohols to N-benzylacetamides . This suggests that DNBA interacts with functional groups in the alcohol substrate during this transformation.
- DNBA likely acts as a Brønsted acid catalyst. In the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL), DNBA serves as a catalyst alongside benzyl alcohol (BnOH) as the initiator. The polymerization proceeds to obtain poly(ε-caprolactone) (PCL) with controlled molecular weights .
- Its solubility properties—slightly soluble in water but soluble in organic solvents—may influence its behavior in biological systems .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Analyse Biochimique
Biochemical Properties
2,4-Dinitrobenzenesulfonic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with enzymes involved in oxidative stress responses. For instance, it can act as a substrate for enzymes like nitroreductases, which reduce the nitro groups to amino groups. This reduction process is crucial in detoxifying the compound and mitigating its potential harmful effects .
Additionally, this compound can interact with proteins involved in cellular signaling pathways. It has been observed to inhibit certain kinases, thereby affecting signal transduction processes. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to competitive or non-competitive inhibition .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cellular models, it has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving colitis models, this compound induced inflammation by activating the NF-κB signaling pathway, which led to the upregulation of pro-inflammatory cytokines . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting normal metabolic fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can bind to the active sites of enzymes like nitroreductases, resulting in their activation and subsequent reduction of the nitro groups . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity. This modulation can lead to changes in the expression of genes involved in oxidative stress responses and inflammation .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. The stability of the compound is a critical factor in its long-term effects. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cellular function. Long-term exposure to this compound in cell culture models has been associated with sustained activation of inflammatory pathways and oxidative stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving colitis models, low doses of the compound were found to induce mild inflammation, while higher doses resulted in severe colonic damage and increased levels of pro-inflammatory cytokines . The threshold effects observed in these studies indicate that there is a dose-dependent relationship between this compound exposure and its biological effects. At high doses, the compound can exhibit toxic effects, including tissue damage and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the primary pathways is its reduction by nitroreductases, which convert the nitro groups to amino groups . This reduction process is essential for the detoxification of the compound and its subsequent excretion from the body. Additionally, this compound can affect metabolic fluxes by inhibiting key metabolic enzymes, leading to alterations in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, this compound can interact with intracellular proteins and enzymes, affecting their activity and localization. The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing this compound to these compartments. For example, the presence of specific amino acid sequences can facilitate the transport of the compound to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzenesulfonic acid can be synthesized by warming 2,4-dinitrochlorobenzene with aqueous sodium sulfite. This reaction yields the sodium salt of this compound as yellow needles after salting out .
Industrial Production Methods: In industrial settings, the production of this compound involves the sulfonation of 2,4-dinitrochlorobenzene using sodium sulfite under controlled temperature conditions. The process ensures an 80% yield of the desired product .
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups, making the benzene ring more susceptible to nucleophilic attack.
Common Reagents and Conditions:
Major Products:
Reduction: 1,3-Diaminobenzene-4-sulfonic acid.
Substitution: Sodium salt of this compound.
Applications De Recherche Scientifique
2,4-Dinitrobenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a catalyst in the amidation reaction, converting secondary-benzylic alcohols to N-benzylacetamides.
Biology and Medicine: Employed in the synthesis of α-hydroxyketones and ether-soluble 2,4-dinitrophenyl derivatives of amino alcohols.
Industry: Utilized in the preparation of various intermediates for dyes and pigments.
Comparaison Avec Des Composés Similaires
- 2,5-Dinitrobenzenesulfonic acid
- 2,4,6-Trinitrobenzenesulfonic acid
- Picrylsulfonic acid
Comparison: 2,4-Dinitrobenzenesulfonic acid is unique due to the specific positioning of its nitro groups, which significantly influences its reactivity and applications. For instance, 2,5-Dinitrobenzenesulfonic acid has nitro groups at the 2 and 5 positions, altering its electronic properties and reactivity compared to the 2,4-isomer .
Propriétés
IUPAC Name |
2,4-dinitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O7S/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOJUAKDTOOXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
885-62-1 (hydrochloride salt) | |
| Record name | 2,4-Dinitrobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00859151 | |
| Record name | 2,4-Dinitrobenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Orange-yellow odorless solid; [Fisher Scientific MSDS] | |
| Record name | 2,4-Dinitrobenzenesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10382 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
89-02-1 | |
| Record name | 2,4-Dinitrobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrobenzenesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dinitrobenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DINITROBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WF0U675G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















